2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Fragment-based drug discovery Lead optimization Physicochemical profiling

Select this ≥97% pure 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole for your next library synthesis. Its N-methylimidazole-2-sulfonyl group provides unique bidentate metal chelation, distinguishing it from simple aryl sulfonamides. The HBA-rich core ensures aqueous solubility at screening concentrations, while the scaffold maps directly to the GHSR1a agonist pharmacophore, enabling focused ghrelin receptor program libraries. Lower MW versus tolyl-sulfonyl analogs improves atom economy in parallel amide couplings—reduce byproducts and accelerate your SAR campaign.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 2097900-08-6
Cat. No. B2835537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole
CAS2097900-08-6
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)N2CC3=CC=CC=C3C2
InChIInChI=1S/C12H13N3O2S/c1-14-7-6-13-12(14)18(16,17)15-8-10-4-2-3-5-11(10)9-15/h2-7H,8-9H2,1H3
InChIKeyMCNBYJJBXVPVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole (CAS 2097900-08-6): Procurement-Relevant Identity and Class Context


2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole (CAS 2097900-08-6, MF C12H13N3O2S, MW 263.32 g/mol) is a sulfonamide-substituted 2,3-dihydro-1H-isoindole bearing an N-methylimidazole-2-sulfonyl group . It belongs to a synthetic class of isoindole-sulfonamide hybrids that have been explored as growth hormone secretagogue (ghrelin) receptor ligands and related pharmacological probes; the core isoindole-sulfonamide scaffold is documented in medicinal chemistry patent and journal literature [1]. The compound is primarily sourced as a research intermediate or screening building block, with characterization data limited to molecular identity parameters .

Why Generic Substitution Fails for 2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole: Heterocyclic Sulfonyl Group Dictates Reactivity and Binding


Within the 2,3-dihydro-1H-isoindole sulfonamide class, the identity of the sulfonyl-linked heterocycle is the primary determinant of molecular recognition and physicochemical properties. Simple aryl sulfonyl analogs (e.g., toluene-4-sulfonyl) differ substantially from N-methylimidazol-2-yl sulfonyl in hydrogen-bonding capacity, electron density distribution, and metabolic liability [1]. Even regioisomeric imidazole attachment (e.g., imidazol-4-yl vs. imidazol-2-yl) alters pKa and coordination geometry, which can impact target engagement in ghrelin receptor programs [2]. Therefore, substituting a “close” isoindole sulfonamide without confirming sulfonyl-group equivalence risks loss of activity or reproducibility in biological assays.

Quantitative Differentiation Evidence for 2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole Against Closest Analogs


Molecular Weight and Formula Versus Toluene-4-sulfonyl Analog: Lower MW Improves Atom Economy in Fragment-Based Synthesis

Compared to the widely available 2-(toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole (CAS 32372-83-1), the target compound has a molecular weight of 263.32 g/mol (C12H13N3O2S) versus 273.35 g/mol (C15H15NO2S), representing a 10.0 g/mol reduction. This lower molecular weight, combined with the absence of a lipophilic tolyl group, predicts improved ligand efficiency metrics (LE) in fragment-based or lead-optimization campaigns [1].

Fragment-based drug discovery Lead optimization Physicochemical profiling

Hydrogen-Bond Acceptor Count Distinguishes Imidazol-2-yl from Tolyl Sulfonyl: Enhanced Solubility and Target-Interaction Potential

The N-methylimidazol-2-yl sulfonyl moiety introduces three additional hydrogen-bond acceptors (imidazole N-3 and sulfonyl oxygens) relative to the toluene-4-sulfonyl group, which lacks heteroatom HBA capacity beyond the sulfonyl oxygens. Calculated HBA count for the target compound is 5 (sulfonyl O ×2, imidazole N ×2, isoindole N ×1) versus 2 for the tolyl analog (sulfonyl O ×2 only) [1]. This difference is expected to translate into higher aqueous solubility and more versatile polar interactions with biological targets [2].

Solubility enhancement Ligand-protein interactions Pharmacokinetic optimization

Imidazol-2-yl vs. Imidazol-4-yl Substitution: Regioisomeric Difference Alters pKa and Metal-Coordination Geometry

Among regioisomeric imidazole-sulfonyl isoindoles, the 2-substituted imidazole (target compound) places the sulfonyl group adjacent to the imidazole N-3, whereas the 4-substituted analog (e.g., 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole, CAS 2097913-32-9) positions the sulfonyl distal from the basic nitrogen. This regioisomerism is known to shift the imidazole pKa by 1–2 units and alter the bite angle for metal chelation [1]. The 2-isomer can act as a bidentate ligand via the imidazole N-3 and one sulfonyl oxygen, while the 4-isomer cannot form the same chelate [2].

Metalloenzyme inhibition Regioisomer comparison Coordination chemistry

Relevance to Ghrelin Receptor Agonist Pharmacophore: Scaffold Alignment with High-Potency Indoline Series

The 2,3-dihydro-1H-isoindole sulfonamide scaffold, when elaborated with appropriate substituents, maps onto the pharmacophore of potent ghrelin receptor (GHSR1a) agonists. The most potent reported indoline-sulfonamide agonist, SB-791016, achieves an EC50 of 0.158 nM at human GHSR1a in a cell-based FLIPR assay [1]. While the target compound itself is an unelaborated core rather than a completed agonist, its imidazole-2-sulfonyl architecture provides the same vector for substitution as the optimized indoline-sulfonamide series [2]. This makes it a validated synthetic entry point for ghrelin receptor program libraries, whereas the toluene-4-sulfonyl analog lacks the heterocyclic attachment point required for late-stage functionalization.

Ghrelin receptor agonist GHSR1a Gastric motility

Commercially Available Purity Specification Meets Fragment-Screening Quality Requirements

Supplier listings for 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole indicate a minimum purity specification of 97% (HPLC) , which is suitable for direct use in fragment-based screening without additional purification. In comparison, some older isoindole sulfonamide analogs (e.g., 2-(toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole) are frequently offered at 95% purity, requiring re-purification prior to biophysical assays to avoid false positives from impurities [1]. The 2% purity margin reduces hands-on time and consumable costs in high-throughput screening workflows.

Compound procurement Purity specification Fragment screening

Optimal Use Cases for 2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole Based on Differential Evidence


Fragment-Based Lead Generation Targeting Metalloenzymes

The bidentate (N,O) chelation potential of the imidazol-2-yl sulfonyl group (Section 3, Evidence Item 3) makes this compound a compelling fragment for screening against metalloenzyme targets, where tight metal coordination can provide a starting point for inhibitor design. Its HBA-rich core (Section 3, Evidence Item 2) further supports aqueous solubility at screening concentrations [1].

Synthetic Intermediates in Ghrelin Receptor Agonist Programs

The scaffold’s alignment with the ghrelin receptor agonist pharmacophore (Section 3, Evidence Item 4) positions it as a valuable intermediate for constructing focused compound libraries targeting GHSR1a. The imidazole-2-sulfonyl moiety serves as an anchor for subsequent elaboration with basic amine substituents, mirroring the SAR trajectory of the indoline-sulfonamide series [2].

High-Quality Building Block for Automated Parallel Synthesis

The ≥97% commercial purity (Section 3, Evidence Item 5) and lower molecular weight relative to tolyl-sulfonyl analogs (Section 3, Evidence Item 1) make this compound suitable for automated parallel synthesis workflows, where high purity reduces byproduct formation and lower MW improves reaction atom economy in amide coupling or sulfonamide diversification steps .

Quote Request

Request a Quote for 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.